molecular formula C13H17NO B8275882 Cyclohexyl-phenyl-methanone oxime

Cyclohexyl-phenyl-methanone oxime

Cat. No. B8275882
M. Wt: 203.28 g/mol
InChI Key: GVDONFUHZNOGQH-UHFFFAOYSA-N
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Patent
US07452997B2

Procedure details

Hydroxylamine hydrochloride (0.48 g, 6.7 mMol) and sodium acetate (1.4 g, 10.2 mMol) were added to a round bottom flask containing cyclohexyl-phenyl-methanone Compound 18a (0.97 g, 5.1 mMol) in MeOH (30 mL) at r.t. The mixture was stirred at r.t. for 15 hrs. The solvent was removed in vacuo and the residue was extracted with CH2Cl2. The organic layer was sequentially washed with a saturated solution of NaHCO3, then brine. The organic layer was dried over Na2SO4, decanted and the solvent removed in vacuo to provide cyclohexyl-phenyl-methanone oxime Compound 18b (1.0 g) as a white solid, which was used in the next step without purification. MS m/z 204 (MH+).
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
18a
Quantity
0.97 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][OH:3].C([O-])(=O)C.[Na+].[CH:9]1([C:15]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=O)[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1>CO>[CH:9]1([C:15]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[N:2][OH:3])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0.48 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
1.4 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)C(=O)C1=CC=CC=C1
Name
18a
Quantity
0.97 g
Type
reactant
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at r.t. for 15 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with CH2Cl2
WASH
Type
WASH
Details
The organic layer was sequentially washed with a saturated solution of NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
decanted
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C1(CCCCC1)C(=NO)C1=CC=CC=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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